N-phenyltriazirine-1-carboxamide

Description

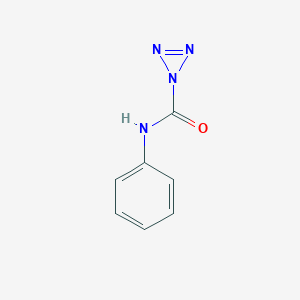

N-Phenyltriazirine-1-carboxamide is a synthetic organic compound characterized by a triazirine ring (a three-membered heterocycle containing two nitrogen atoms) attached to a phenyl group and a carboxamide moiety. This structure confers unique reactivity due to the inherent ring strain of the triazirine system, which is known to influence stability and chemical behavior .

However, triazirines generally exhibit lower thermal stability compared to larger heterocycles like phenazines, which may limit their applications in high-temperature environments.

Properties

CAS No. |

197303-46-1 |

|---|---|

Molecular Formula |

C7H6N4O |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

N-phenyltriazirine-1-carboxamide |

InChI |

InChI=1S/C7H6N4O/c12-7(11-9-10-11)8-6-4-2-1-3-5-6/h1-5H,(H,8,12) |

InChI Key |

JMZVCMSTKYYGIA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)N2N=N2 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)N2N=N2 |

Synonyms |

1H-Triazirine-1-carboxamide,N-phenyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on N-phenyltriazirine-1-carboxamide and its analogs, emphasizing structural, synthetic, and physicochemical differences.

N-(2-(3-Methoxy-2-Methylbenzamido)Ethyl)Phenazine-1-Carboxamide ()

- Structure : Features a phenazine (fused aromatic diheterocyclic) core instead of a triazirine ring.

- Synthesis : Achieved in 81.0% yield as a yellow solid with a melting point of 203–204°C .

- Spectroscopic Data :

- Stability : The phenazine core provides aromatic stabilization, resulting in higher thermal stability compared to triazirine derivatives.

Triazole- and Diazirine-Based Carboxamides

- Triazole Carboxamides :

- Structure : Five-membered triazole rings offer greater stability and reduced ring strain.

- Applications : Widely used in pharmaceuticals (e.g., antifungal agents) due to their metabolic stability.

- Diazirine Carboxamides :

- Structure : Three-membered rings with two nitrogen atoms, similar to triazirines but with distinct electronic properties.

- Reactivity : Diazirines are photoreactive, making them useful as photoaffinity labels in biochemical studies.

Comparative Data Table

Research Implications and Limitations

- Triazirine vs. Phenazine : The triazirine’s high ring strain may enhance reactivity in targeted drug delivery but reduce shelf-life. Phenazine derivatives, while stable, lack this dynamic reactivity .

- Data Gaps : Specific bioactivity or pharmacokinetic data for this compound are absent in the provided evidence, necessitating further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.